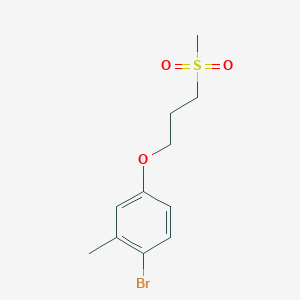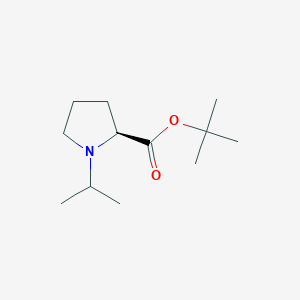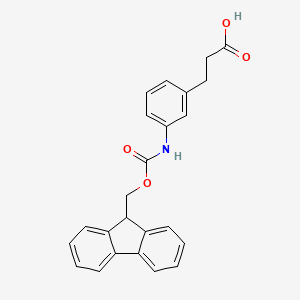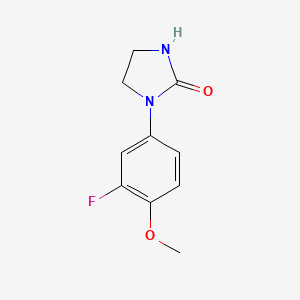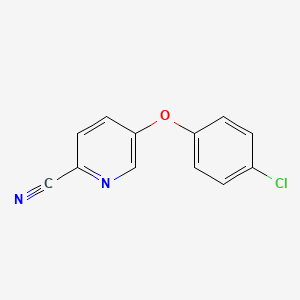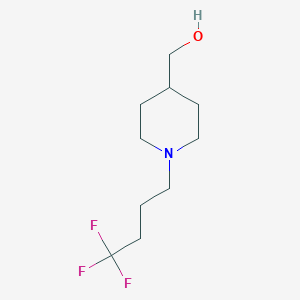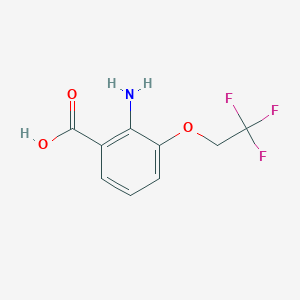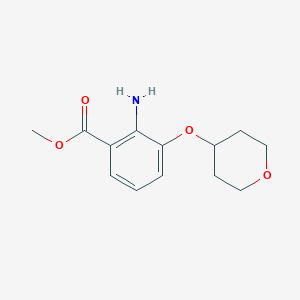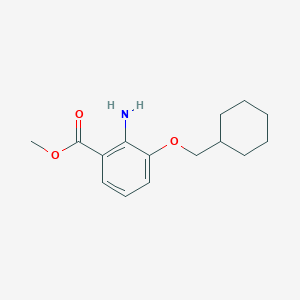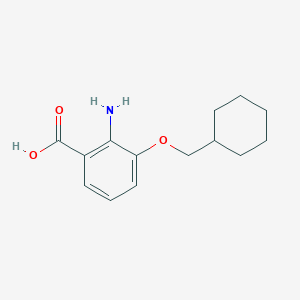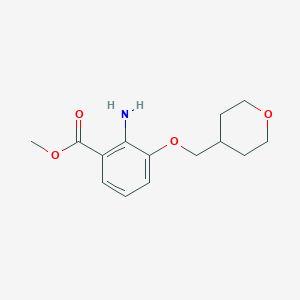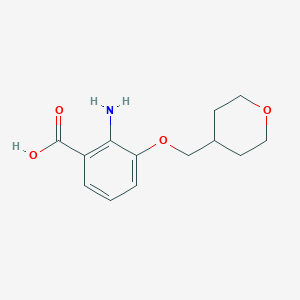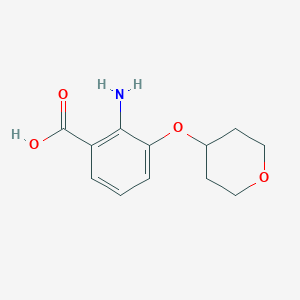
2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is an organic compound characterized by the presence of an amino group, a benzoic acid moiety, and a tetrahydro-2H-pyran-4-yl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yl Ether Group: This can be achieved through the reaction of a suitable phenol derivative with tetrahydro-2H-pyran-4-yl chloride under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction, or through direct amination reactions.
Formation of the Benzoic Acid Moiety: This can be accomplished through carboxylation reactions or by using pre-existing benzoic acid derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Scientific Research Applications
2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group and the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The tetrahydro-2H-pyran-4-yl ether group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
- 2-Amino-3-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
- 2-Amino-3-((tetrahydro-2H-pyran-3-yl)oxy)benzoic acid
- 2-Amino-3-((tetrahydro-2H-pyran-5-yl)oxy)benzoic acid
Comparison:
- Structural Differences: The position of the tetrahydro-2H-pyran group varies among these compounds, leading to differences in their chemical and physical properties.
- Unique Features: 2-Amino-3-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is unique due to its specific structural arrangement, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-amino-3-(oxan-4-yloxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c13-11-9(12(14)15)2-1-3-10(11)17-8-4-6-16-7-5-8/h1-3,8H,4-7,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWIPDWOGLFSAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=C2N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
